molecular formula C9H15N3O2 B2798812 2-[(3-Methyl-1-propylpyrazol-4-yl)amino]acetic acid CAS No. 2247206-43-3

2-[(3-Methyl-1-propylpyrazol-4-yl)amino]acetic acid

Cat. No.: B2798812
CAS No.: 2247206-43-3
M. Wt: 197.238
InChI Key: WNPAOHZBIVRTSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Methyl-1-propylpyrazol-4-yl)amino]acetic acid is a synthetic organic compound with the molecular formula C9H15N3O2 and a molecular weight of 197.238 g/mol This compound features a pyrazole ring substituted with a methyl and a propyl group, and an aminoacetic acid moiety

Preparation Methods

The synthesis of 2-[(3-Methyl-1-propylpyrazol-4-yl)amino]acetic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by alkylation to introduce the methyl and propyl groups.

    Amination: The pyrazole derivative is then reacted with chloroacetic acid to introduce the aminoacetic acid moiety.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity

Chemical Reactions Analysis

2-[(3-Methyl-1-propylpyrazol-4-yl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions

Scientific Research Applications

2-[(3-Methyl-1-propylpyrazol-4-yl)amino]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-[(3-Methyl-1-propylpyrazol-4-yl)amino]acetic acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

2-[(3-Methyl-1-propylpyrazol-4-yl)amino]acetic acid can be compared with other pyrazole derivatives, such as:

    2-[(3-Methylpyrazol-4-yl)amino]acetic acid: Lacks the propyl group, which may affect its biological activity and chemical reactivity.

    2-[(3-Propylpyrazol-4-yl)amino]acetic acid: Lacks the methyl group, leading to differences in its properties.

    2-[(3-Methyl-1-propylpyrazol-4-yl)amino]propionic acid: Contains a propionic acid moiety instead of an aminoacetic acid moiety, which can alter its applications and interactions

These comparisons highlight the unique structural features and potential advantages of this compound in various research and industrial contexts.

Properties

IUPAC Name

2-[(3-methyl-1-propylpyrazol-4-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-3-4-12-6-8(7(2)11-12)10-5-9(13)14/h6,10H,3-5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPAOHZBIVRTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.